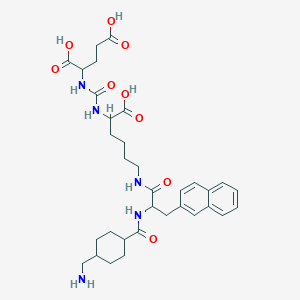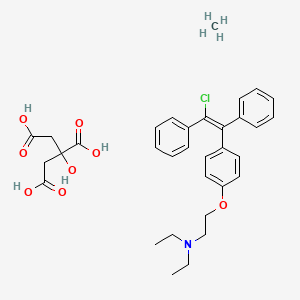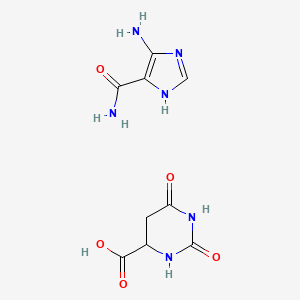
Orazamide orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orazamide orotate is a compound composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water. It is used clinically for the treatment of hepatitis and cirrhosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of orazamide orotate involves the combination of 5-aminoimidazole-4-carboxamide and orotic acid. The reaction typically occurs in an aqueous medium, where the two components are mixed and allowed to react under controlled conditions to form the desired compound. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Orazamide orotate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Orazamide orotate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: It is used in the treatment of liver diseases such as hepatitis and cirrhosis. Research is ongoing to explore its potential in treating other conditions.
Industry: This compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of orazamide orotate involves its conversion to AICAR, which is then phosphorylated to form AICAR mono-phosphate. This intermediate plays a crucial role in the de novo purine biosynthesis pathway. In hepatocytes, AICA can inhibit fatty acid synthesis, sterol synthesis, and gluconeogenesis. The compound also activates AMP-activated protein kinase (AMPK), which regulates various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
AICA (5-aminoimidazole-4-carboxamide): A precursor in the synthesis of orazamide orotate.
Orotic Acid: Another component of this compound, used in various biochemical processes.
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): A nucleoside derivative of AICA, involved in purine biosynthesis
Uniqueness
This compound is unique due to its combined structure, which allows it to exert multiple effects on metabolic pathways. Its ability to inhibit fatty acid synthesis and activate AMPK makes it a valuable compound in both clinical and research settings .
Properties
Molecular Formula |
C9H12N6O5 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) |
InChI Key |
LNOLUKWCIVXNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)
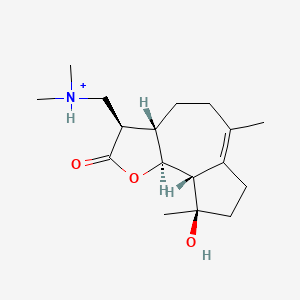
![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)

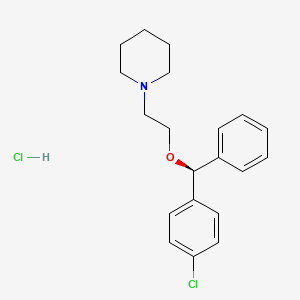
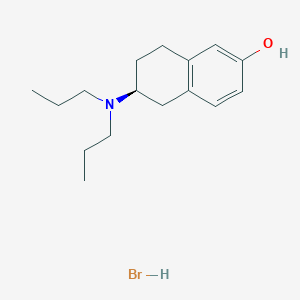
![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)

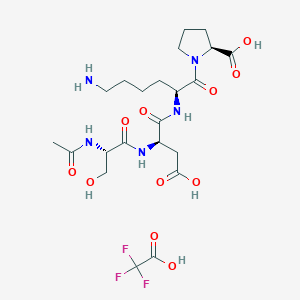
![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)
